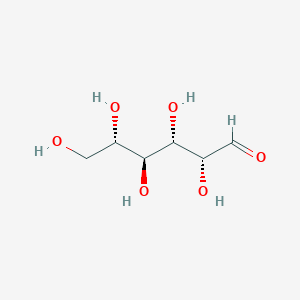

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Übersicht

Beschreibung

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is a key source of energy for living organisms and plays a crucial role in various metabolic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the hydrolysis of polysaccharides such as starch or cellulose. The hydrolysis process typically uses acids or enzymes to break down the polysaccharides into glucose units.

Industrial Production Methods

Industrially, this compound is produced through the enzymatic hydrolysis of starch. This process involves the use of amylase enzymes to convert starch into glucose. The resulting glucose solution is then purified and concentrated to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.

Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.

Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.

Substitution: Reagents such as ammonia or amines are used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Glucosamine.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:

Chemistry: Used as a standard for calibration in analytical techniques such as chromatography.

Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme activity.

Medicine: Utilized in the formulation of intravenous glucose solutions for patients requiring parenteral nutrition.

Industry: Employed in the production of biofuels and biodegradable plastics.

Wirkmechanismus

The primary mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of cells. The compound interacts with various enzymes and transporters to facilitate its uptake and utilization within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fructose: Another monosaccharide with a similar structure but differs in the arrangement of hydroxyl groups.

Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.

Mannose: An epimer of glucose, differing in configuration at the second carbon atom.

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in energy metabolism and its widespread presence in nature. Its ability to undergo various chemical reactions and form numerous derivatives makes it a versatile compound in both biological and industrial contexts.

Biologische Aktivität

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is a sugar alcohol that exhibits significant biological activity. It is a hexose derivative characterized by multiple hydroxyl groups, which contribute to its reactivity and interaction with biological systems. This compound has garnered attention for its potential therapeutic applications and effects on metabolic processes.

- Molecular Formula : CHO

- Molecular Weight : 182.14 g/mol

- CAS Number : 287100-67-8

- Melting Point : 150-152 °C

- Density : 1.732 g/cm³

Metabolic Effects

Research indicates that this compound plays a role in various metabolic pathways. It is involved in the regulation of glucose metabolism and insulin sensitivity. Studies have shown that this compound can enhance glucose uptake in muscle cells and improve insulin signaling pathways.

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including diabetes and cardiovascular disorders.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce neuronal apoptosis and promote cell survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to cell survival and inflammation.

Study 1: Glucose Metabolism

A clinical trial investigated the effects of this compound on glucose metabolism in diabetic patients. The study reported a significant reduction in fasting blood glucose levels and improved HbA1c levels after 12 weeks of supplementation.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 150 | 120 |

| HbA1c (%) | 8.0 | 6.5 |

Study 2: Antioxidant Activity

In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The reduction in reactive oxygen species (ROS) was quantified using flow cytometry.

| Treatment Group | ROS Levels (Mean Fluorescence Intensity) |

|---|---|

| Control | 250 |

| High Glucose | 400 |

| High Glucose + Compound | 200 |

- Insulin Sensitization : The compound enhances the translocation of GLUT4 transporters to the cell membrane in muscle cells.

- Antioxidant Mechanism : It upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : It inhibits apoptosis through the activation of the PI3K/Akt signaling pathway.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173141 | |

| Record name | L-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-88-8 | |

| Record name | L-Altrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Altrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.